molecular formula C15H14N2O3 B2975160 N-benzyl-N-methyl-3-nitrobenzamide CAS No. 195140-22-8

N-benzyl-N-methyl-3-nitrobenzamide

Cat. No. B2975160
Key on ui cas rn: 195140-22-8
M. Wt: 270.288
InChI Key: GUHVVMZEIRNLPG-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

To a solution of N-methyl benzylamine (600 mg, 5 mmol) and triethylamine (1.5 ml, 10 mmol) in anhydrous THF (15 ml), was slowly added 3-nitro benzoyl chloride (1 g, 5.4 mmol) and stirred overnight at room temperature. The solvent was evaporated to give a residue which was dissolved in ethyl acetate and washed thoroughly with water. The organic layer was dried and evaporated to give N-benzyl-N-methyl-3-nitro-benzamide (350 mg, 27%) as solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(N(CC)CC)C.[N+:17]([C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][CH:28]=1)[C:23](Cl)=[O:24])([O-:19])=[O:18]>C1COCC1.C(OCC)(=O)C>[CH2:3]([N:2]([CH3:1])[C:23](=[O:24])[C:22]1[CH:26]=[CH:27][CH:28]=[C:20]([N+:17]([O-:19])=[O:18])[CH:21]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(C1=CC(=CC=C1)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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